

An In-depth Technical Guide to (11Z)-Eicosenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (11Z)-eicosenoyl-CoA

Cat. No.: B15545887

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability, biochemical significance, and experimental considerations for **(11Z)-eicosenoyl-CoA**, a long-chain monounsaturated fatty acyl-CoA. This document is intended to serve as a foundational resource for researchers interested in utilizing this molecule in their studies.

Commercial Availability

(11Z)-Eicosenoyl-CoA is available for research purposes from specialized chemical suppliers. While pricing is generally provided upon quotation, the following table summarizes the key information regarding its commercial availability.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Available Quantities	Purity	Notes
MedChem Express	HY-CE00072	C41H72N7O17P3S	1060.03	50 mg, 100 mg, 250 mg	Not specified	For research use only. Not for medical application s.[1][2]

Note: Researchers should always request a certificate of analysis from the supplier for detailed information on purity and other quality control parameters.

Biochemical and Physiological Context

(11Z)-Eicosenoyl-CoA, also known as 11-cis-eicosenoyl-CoA, is the activated form of (11Z)-eicosenoic acid (gondoic acid). As a long-chain fatty acyl-CoA, it is an important intermediate in various metabolic pathways. Fatty acyl-CoAs are central players in lipid metabolism, acting as substrates for energy production through beta-oxidation, as building blocks for the synthesis of complex lipids like triglycerides and phospholipids, and as signaling molecules that can modulate the activity of enzymes and transcription factors.^{[3][4]}

Long-chain acyl-CoA esters are known to be involved in the regulation of metabolism and in cell signaling.^[3] For instance, the balance between malonyl-CoA and long-chain acyl-CoAs is crucial in the regulation of insulin secretion.^[5] Malonyl-CoA inhibits the oxidation of fatty acids, leading to an increase in the availability of long-chain acyl-CoAs for lipid signaling events that promote exocytosis.^[5]

The synthesis of monounsaturated fatty acids, which are subsequently converted to their acyl-CoA derivatives, is catalyzed by stearoyl-CoA desaturase (SCD). This enzyme has emerged as a key regulator of metabolism, and its activity influences susceptibility to obesity, insulin resistance, and hyperlipidemia.^[6]

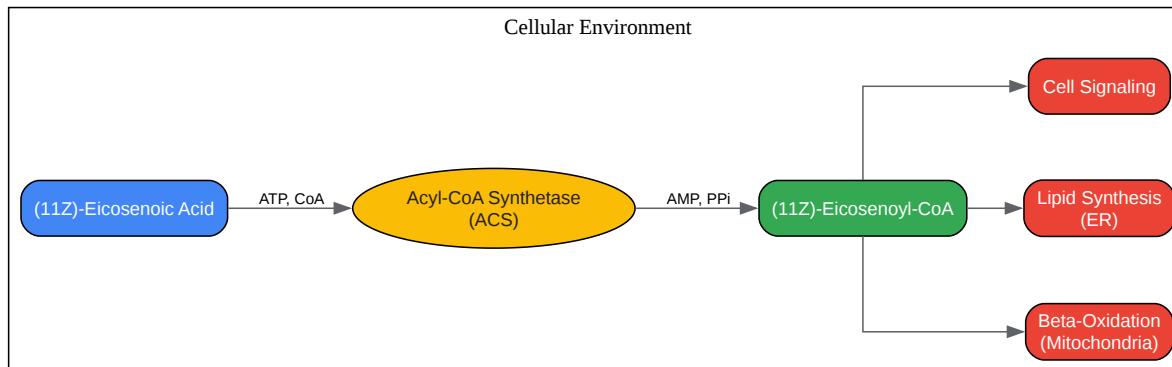
Experimental Protocols and Methodologies

While specific experimental protocols detailing the use of **(11Z)-eicosenoyl-CoA** are not readily available in the public domain, general methodologies for the synthesis and handling of long-chain acyl-CoAs can be adapted.

For researchers who wish to synthesize **(11Z)-eicosenoyl-CoA** in-house, for instance, to generate radiolabeled versions or when commercial sources are not suitable, a general chemo-enzymatic approach can be employed. A common method involves the activation of the free fatty acid and subsequent coupling to Coenzyme A.

One established protocol is the ethylchloroformate (ECF) mediated coupling:

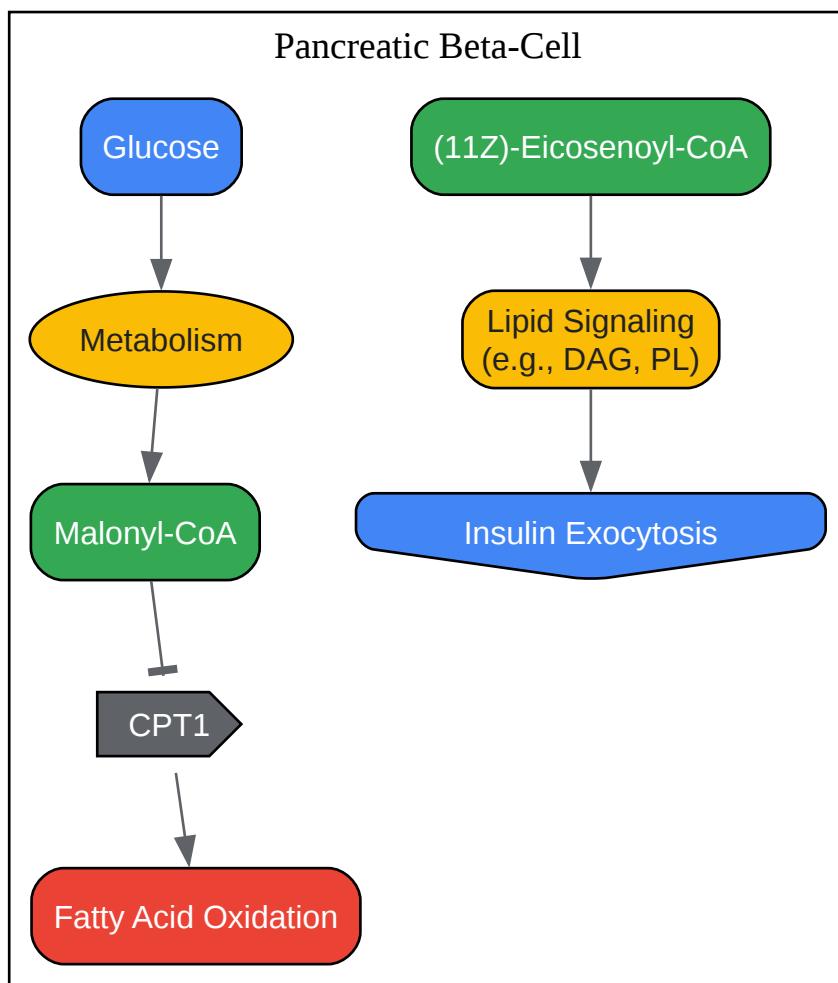
- Activation of the Carboxylic Acid: The corresponding fatty acid, (11Z)-eicosenoic acid, is dissolved in an appropriate organic solvent (e.g., THF).
- The solution is cooled (e.g., to 4 °C), and triethylamine and ethylchloroformate are added to form a mixed anhydride.
- The reaction is stirred for a period (e.g., 45 minutes) at a controlled temperature.
- Coupling with Coenzyme A: A solution of Coenzyme A in a buffered aqueous solution (e.g., 0.5 M NaHCO₃) is added to the reaction mixture.
- The reaction is allowed to proceed for a set time (e.g., 45 minutes) at room temperature.
- The product is then purified, often by lyophilization and subsequent chromatographic methods.


This protocol is a general guideline and would require optimization for (11Z)-eicosenoic acid.

Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. It is recommended to store **(11Z)-eicosenoyl-CoA** under inert gas at low temperatures, as specified by the supplier (e.g., in a freezer at -20°C or -80°C). For experimental use, it should be dissolved in an appropriate buffer immediately before use, and prolonged storage in aqueous solutions should be avoided.

Signaling Pathways and Experimental Workflows

The precise signaling pathways directly modulated by **(11Z)-eicosenoyl-CoA** are not extensively characterized. However, as a long-chain acyl-CoA, it is expected to participate in pathways regulated by lipid metabolism.


The following diagram illustrates the general workflow for the activation of a fatty acid and its entry into metabolic pathways.

[Click to download full resolution via product page](#)

Caption: General workflow of fatty acid activation and metabolic fate.

Based on the known role of long-chain acyl-CoAs in insulin secretion, a hypothetical signaling pathway involving **(11Z)-eicosenoyl-CoA** can be visualized. An increase in its cytosolic concentration could contribute to the amplification of insulin secretion.

[Click to download full resolution via product page](#)

Caption: Hypothetical role of **(11Z)-eicosenoyl-CoA** in insulin secretion.

Conclusion

(11Z)-Eicosenoyl-CoA is a commercially available research tool that holds potential for investigating the roles of specific long-chain monounsaturated fatty acyl-CoAs in cellular metabolism and signaling. While detailed experimental protocols for this specific molecule are sparse, established methodologies for similar compounds can be readily adapted. Further research is warranted to elucidate the precise signaling pathways and cellular functions regulated by **(11Z)-eicosenoyl-CoA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (11Z)-Eicosenoyl-CoA for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545887#commercial-availability-of-11z-eicosenoyl-coa-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com